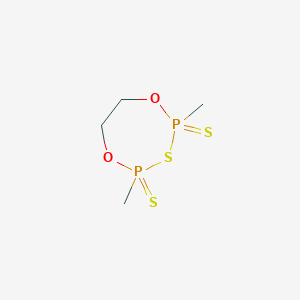
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione is a chemical compound known for its unique structure and reactivity. It is part of a class of compounds that contain both sulfur and phosphorus atoms, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione typically involves the reaction of specific phosphorus and sulfur-containing precursors under controlled conditions. One common method involves the reaction of tetraphosphorus decasulfide with an appropriate arene compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques to achieve the desired level of purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur and phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfur oxides and phosphorus oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione (Lawesson’s Reagent): Known for its use in organic synthesis, particularly in the formation of thioamides.
2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione: Another similar compound with applications in organic synthesis.
Uniqueness
What sets 2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione apart is its specific structure and reactivity profile. Its unique combination of sulfur and phosphorus atoms allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Propriétés
Numéro CAS |
106814-51-1 |
|---|---|
Formule moléculaire |
C4H10O2P2S3 |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
2,4-dimethyl-2,4-bis(sulfanylidene)-1,5,3,2λ5,4λ5-dioxathiadiphosphepane |
InChI |
InChI=1S/C4H10O2P2S3/c1-7(9)5-3-4-6-8(2,10)11-7/h3-4H2,1-2H3 |
Clé InChI |
URLVPIBLZGOEBQ-UHFFFAOYSA-N |
SMILES canonique |
CP1(=S)OCCOP(=S)(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
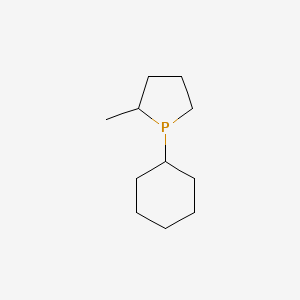
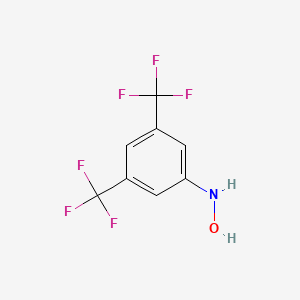
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
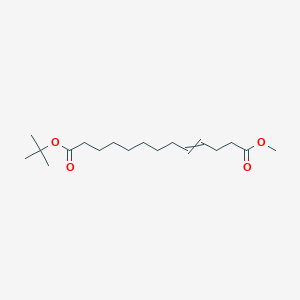
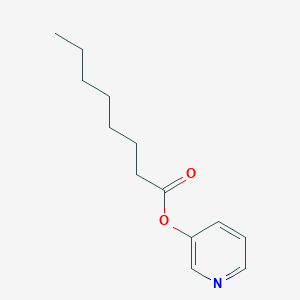
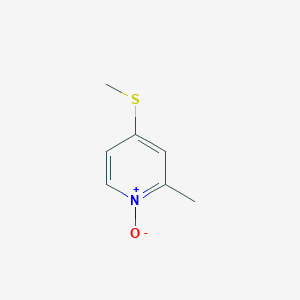
![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
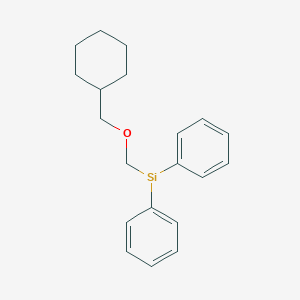
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
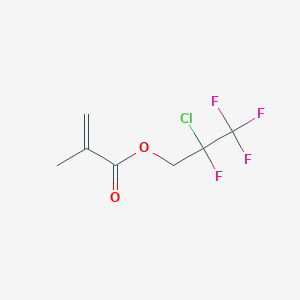
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
